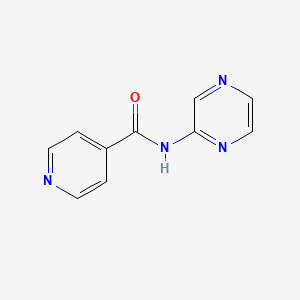
3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is an organic compound that features a cyano group, a fluorine atom, and a carboxylic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the 1-Methylethyl Group: This step involves the alkylation of the intermediate product with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
4-Fluorobenzoic acid: Lacks the cyano and 1-methylethyl groups.
3-Cyano-4-fluorobenzoic acid: Lacks the 1-methylethyl group.
3-(1-Cyano-1-methylethyl)benzoic acid: Lacks the fluorine atom.
Uniqueness
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is unique due to the presence of both the cyano and fluorine groups, which impart distinct reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets.
特性
CAS番号 |
878742-56-4 |
|---|---|
分子式 |
C11H10FNO2 |
分子量 |
207.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
